

Application Notes and Protocols for the Analytical Characterization of 2,3-Diphenylpyrazine

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Compound of Interest

Compound Name: 2,3-Diphenylpyrazine

Cat. No.: B073985

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Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Diphenylpyrazine is a heterocyclic aromatic compound with a pyrazine core substituted with two phenyl groups. This structural motif is of significant interest in medicinal chemistry and materials science. In the realm of drug development, **2,3-diphenylpyrazine** derivatives have emerged as potent inhibitors of S-phase kinase-associated protein 2 (Skp2), a key component of the SCF E3 ubiquitin ligase complex that plays a crucial role in cell cycle progression and is often overexpressed in various cancers.^{[1][2][3]} Accurate and robust analytical methods are therefore essential for the unambiguous characterization, purity assessment, and quantitative analysis of **2,3-diphenylpyrazine** in various research and development settings.

These application notes provide a comprehensive overview of the key analytical techniques for the characterization of **2,3-diphenylpyrazine**, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectroscopy, and X-ray Crystallography. Detailed experimental protocols and expected data are presented to facilitate the replication of these methods in a laboratory setting.

Analytical Techniques and Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. Both ^1H and ^{13}C NMR are essential for confirming the identity and purity of **2,3-diphenylpyrazine**.

2.1.1. Quantitative Data Summary

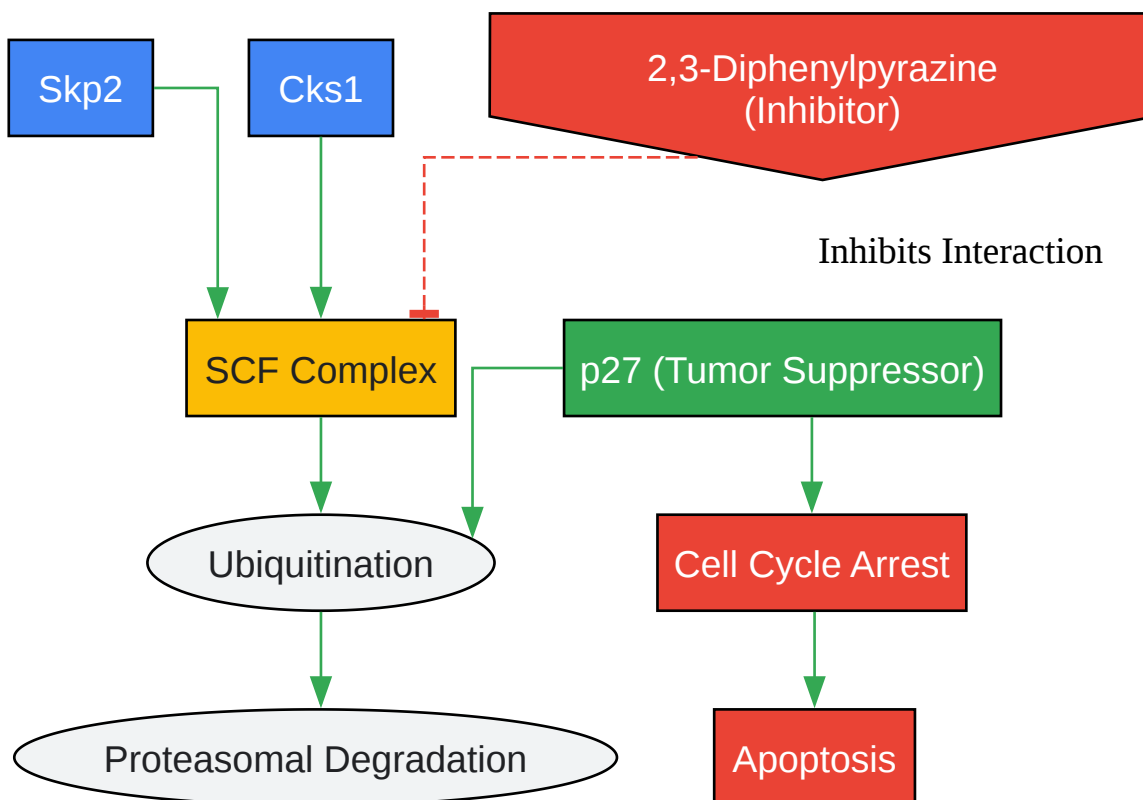
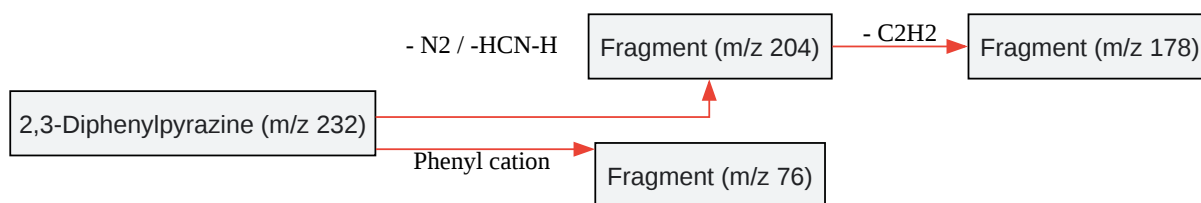
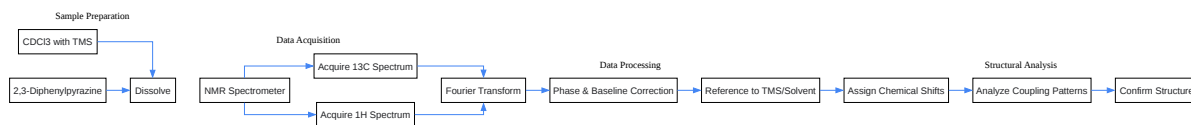
Technique	Nucleus	Solvent	Chemical Shift (δ) / ppm	Coupling Constant (J) / Hz	Assignment
^1H NMR	^1H	CDCl_3	9.06	s	2H (Pyrazine ring)
8.05	d, J = 7.2	4H (ortho-H of Phenyl rings)			
7.46-7.53	m	6H (meta- & para-H of Phenyl rings)			
^{13}C NMR	^{13}C	CDCl_3	150.7	-	C=N (Pyrazine ring)
141.2	-	C-H (Pyrazine ring)			
136.3	-	Quaternary C (Phenyl rings)			
129.7	-	C-H (Phenyl rings)			
129.0	-	C-H (Phenyl rings)			
126.8	-	C-H (Phenyl rings)			

Data sourced from a representative synthesis of 2,5-diphenylpyrazine, which serves as a close structural analog for interpreting the spectra of **2,3-diphenylpyrazine**. Actual chemical shifts for **2,3-diphenylpyrazine** may vary slightly.[\[4\]](#)

2.1.2. Experimental Protocol: ^1H and ^{13}C NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2,3-diphenylpyrazine** in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrument: A 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition Parameters:
 - Number of scans: 16
 - Relaxation delay: 1.0 s
 - Pulse width: 30°
 - Acquisition time: 4.0 s
 - Spectral width: -2 to 12 ppm
- ^{13}C NMR Acquisition Parameters:
 - Number of scans: 1024
 - Relaxation delay: 2.0 s
 - Pulse width: 30°
 - Acquisition time: 1.5 s
 - Spectral width: -10 to 220 ppm
 - Decoupling: Proton-decoupled
- Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase and baseline correct the resulting spectra. Reference the spectra to the TMS signal at 0.00 ppm for ^1H and 77.16 ppm for the residual CDCl_3 signal for ^{13}C .

2.1.3. Logical Workflow for NMR Analysis



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